molecular formula C10H7FN2O3 B2604650 1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione CAS No. 105685-98-1

1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione

Cat. No.: B2604650
CAS No.: 105685-98-1
M. Wt: 222.175
InChI Key: PEQUSLQIJCGLIE-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C10H7FN2O3 It is known for its unique structure, which includes an imidazolidine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione typically involves the reaction of 2-fluorobenzylamine with maleic anhydride, followed by cyclization. The reaction conditions often require a solvent such as acetic acid and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidines and imidazolidine derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Fluorophenyl)methyl]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione
  • 1-[(2-Fluorophenyl)methoxy]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione

Uniqueness

1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher inhibitory activity against cholinergic enzymes, making it a promising candidate for further research and development .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3/c11-7-4-2-1-3-6(7)5-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQUSLQIJCGLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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